((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate
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Overview
Description
((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate: is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring fused to a quinone moiety, with an acetate group attached via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate typically involves the reaction of 1,4-naphthoquinone with acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetate group is introduced at the 1-position of the naphthoquinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone structure.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with various functional groups replacing the acetate group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, ((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate is studied for its potential as an enzyme inhibitor, particularly in pathways involving quinone reductases.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate involves its interaction with cellular enzymes and proteins. The compound can act as an inhibitor of quinone reductases, leading to the accumulation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The molecular targets include various proteins involved in oxidative stress response pathways.
Comparison with Similar Compounds
Naphthoquinone: Shares the quinone moiety but lacks the acetate group.
Hydroquinone: The reduced form of naphthoquinone.
Menadione: A synthetic derivative of naphthoquinone with a methyl group at the 2-position.
Uniqueness: ((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a potential therapeutic agent.
Properties
Molecular Formula |
C13H10O5 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(3,4-dioxonaphthalen-1-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H10O5/c1-8(14)17-7-18-12-6-11(15)13(16)10-5-3-2-4-9(10)12/h2-6H,7H2,1H3 |
InChI Key |
BRFKIRXHHVTVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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